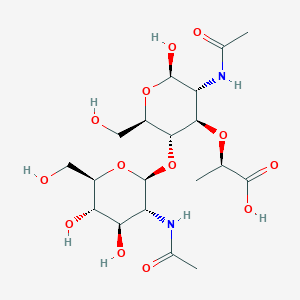

2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-D-muramic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid: is a complex carbohydrate derivative. It is a significant component in the structure of bacterial cell walls, particularly in the peptidoglycan layer, which provides structural integrity and shape to bacterial cells. This compound is crucial in the study of bacterial physiology and the development of antibiotics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid typically involves multiple steps:

Glycosylation Reaction: The initial step often involves the glycosylation of a protected glucosamine derivative with a suitably protected muramic acid derivative. This reaction is usually catalyzed by a glycosyltransferase enzyme or a chemical catalyst under controlled conditions.

Deprotection: Following glycosylation, the protecting groups are removed under specific conditions, such as acidic or basic hydrolysis, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are optimized for high yield and purity, involving:

Fermentation: Using genetically modified bacteria or yeast strains that express the necessary enzymes for the biosynthesis of the compound.

Purification: The compound is then extracted and purified using techniques such as chromatography and crystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving the hydroxyl groups on the sugar moieties. Common oxidizing agents include periodate and permanganate.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups. This can be achieved using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Periodate, permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction typically yields alcohols.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a model substrate to study glycosylation reactions and the mechanisms of enzyme-catalyzed transformations. It is also employed in the synthesis of more complex glycoconjugates.

Biology

In biological research, 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid is crucial for studying bacterial cell wall biosynthesis and the action of antibiotics that target this process. It helps in understanding the mechanisms of bacterial resistance and the development of new antibacterial agents.

Medicine

Medically, this compound is significant in the development of antibiotics. By understanding its role in bacterial cell wall synthesis, researchers can design drugs that inhibit this process, leading to the development of new treatments for bacterial infections.

Industry

In the industrial sector, this compound is used in the production of antibiotics and other pharmaceuticals. It is also employed in the development of diagnostic tools for detecting bacterial infections.

Mécanisme D'action

The mechanism of action of 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid involves its incorporation into the peptidoglycan layer of bacterial cell walls. It serves as a substrate for enzymes involved in peptidoglycan biosynthesis, such as transglycosylases and transpeptidases. These enzymes catalyze the formation of glycosidic bonds and cross-links between peptidoglycan strands, providing structural integrity to the bacterial cell wall.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetylglucosamine (GlcNAc): A monosaccharide that is a building block of chitin and peptidoglycan.

Muramic Acid: A component of peptidoglycan that is structurally similar but lacks the glycosylation seen in 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid.

N-Acetylmuramic Acid (MurNAc): Another component of peptidoglycan, similar to muramic acid but with an acetyl group.

Uniqueness

2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid is unique due to its glycosylated structure, which plays a critical role in the stability and function of bacterial cell walls. This glycosylation is essential for the proper functioning of peptidoglycan biosynthesis enzymes, making it a key target for antibiotic development.

This detailed overview provides a comprehensive understanding of 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Propriétés

Formule moléculaire |

C19H32N2O13 |

|---|---|

Poids moléculaire |

496.5 g/mol |

Nom IUPAC |

(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

InChI |

InChI=1S/C19H32N2O13/c1-6(17(28)29)31-16-12(21-8(3)25)18(30)32-10(5-23)15(16)34-19-11(20-7(2)24)14(27)13(26)9(4-22)33-19/h6,9-16,18-19,22-23,26-27,30H,4-5H2,1-3H3,(H,20,24)(H,21,25)(H,28,29)/t6-,9-,10-,11-,12-,13-,14-,15-,16-,18-,19+/m1/s1 |

Clé InChI |

WQKIVDUWFNRJHE-STFZFCBQSA-N |

SMILES isomérique |

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

SMILES canonique |

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Pentanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-](/img/structure/B12833706.png)

![4,5,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12833721.png)

![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)

![calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12833760.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12833767.png)